molecular formula C14H20N2O4 B6593215 N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide CAS No. 436099-92-2

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Cat. No.: B6593215
CAS No.: 436099-92-2
M. Wt: 280.32 g/mol
InChI Key: YJBUKUUFOOHXSD-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a secondary amine salt characterized by a cyclohexanamine backbone substituted with a 2-pyridinylmethyl group. The dihydrobromide salt enhances its water solubility and crystallinity, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No.

436099-92-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

oxalic acid;N-(pyridin-2-ylmethyl)cyclohexanamine

InChI

InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;3-1(4)2(5)6/h4-5,8-9,11,14H,1-3,6-7,10H2;(H,3,4)(H,5,6)

InChI Key

YJBUKUUFOOHXSD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=N2.C(=O)(C(=O)O)O

Origin of Product

United States

Biological Activity

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a cyclohexanamine core substituted with a pyridinylmethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Property Details
Molecular FormulaC12H16Br2N2
Molecular Weight320.18 g/mol
Structural FeaturesCyclohexane ring, pyridine ring

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Inflammation Model :
    • In a model of induced inflammation using lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, highlighting its anti-inflammatory capabilities .
  • Neuropharmacological Assessment :
    • A neuropharmacological study assessed the effects of the compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety-related behaviors, suggesting potential applications in treating anxiety disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzyl/Cycloalkyl Amines

Key Compounds:
  • N-(5-bromo-2-methoxybenzyl)cyclopentanamine hydrobromide (): Features a bromo-methoxybenzyl substituent on a cyclopentane ring. The bromine atom increases molecular weight (MW: ~384.3 g/mol) and may enhance lipophilicity compared to the pyridinylmethyl group in the target compound.
  • (1,3-benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide (): Combines benzodioxolyl and pyridinylmethyl groups. The benzodioxole ring could improve metabolic stability but reduce solubility relative to the cyclohexane backbone .
Data Table 1: Substituent Impact on Properties
Compound Backbone Substituent Salt Form MW (g/mol) Solubility (Inferred)
Target Compound Cyclohexanamine 2-Pyridinylmethyl Dihydrobromide ~371.1 High (polar solvent)
N-(5-bromo-2-methoxybenzyl)cyclopentanamine Cyclopentanamine 5-Bromo-2-methoxybenzyl Hydrobromide ~384.3 Moderate
BD 1008 () Piperidine 3,4-Dichlorophenyl, pyrrolidinyl Dihydrobromide ~500.2 Moderate

Pharmacological Analogues: Sigma Receptor Ligands

Compounds like BD 1008 and BD 1047 () share the dihydrobromide salt form but differ in amine structure. BD 1008 incorporates a 3,4-dichlorophenyl group and pyrrolidinyl side chain, which are associated with sigma-1 receptor antagonism. In contrast, the target compound’s pyridinyl group may favor interactions with nicotinic acetylcholine receptors due to its aromatic nitrogen .

Stereochemical and Conformational Analysis

Studies on N-(1-phenylethyl)cyclohexanamine derivatives () reveal that bulky substituents (e.g., phenyl, naphthyl) induce distinct conformational preferences in the cyclohexane ring.

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